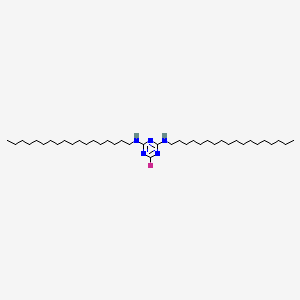![molecular formula C14H21N3O3 B14347052 N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea CAS No. 90902-06-0](/img/structure/B14347052.png)
N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is an organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a nitrophenyl group attached to a urea moiety, which is further substituted with propan-2-yl groups. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 4-nitrobenzylamine with isocyanates under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea, often involves the use of phosgene or its derivatives to generate the desired isocyanate intermediates. These intermediates then react with the appropriate amines to form the final product. The process is scalable and can be optimized for high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Used as a precursor in medicinal chemistry.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Another nitrophenyl derivative with different substituents.
Uniqueness
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
90902-06-0 |
|---|---|
Fórmula molecular |
C14H21N3O3 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)methyl]-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)15-14(18)16(11(3)4)9-12-5-7-13(8-6-12)17(19)20/h5-8,10-11H,9H2,1-4H3,(H,15,18) |
Clave InChI |
YQUIPPJINDWFNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


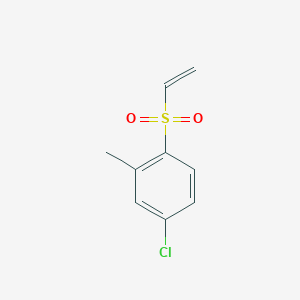
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
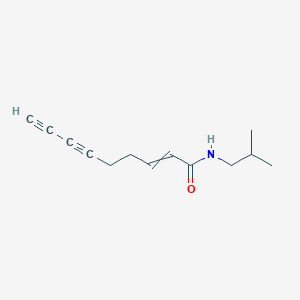
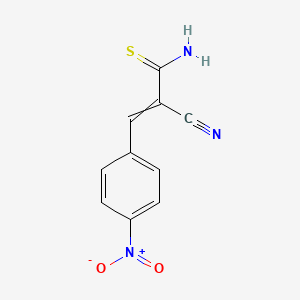
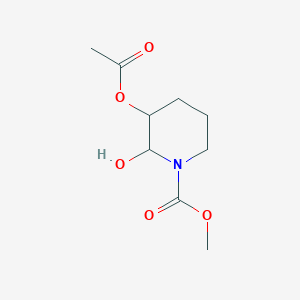
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
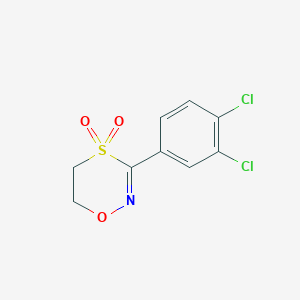
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
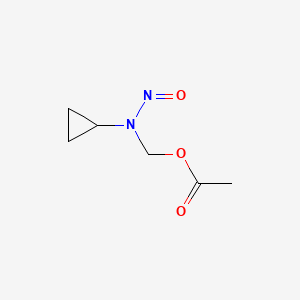
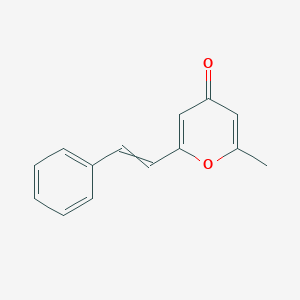
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
